

Application Notes and Protocols: CRISPR/Cas9 Mediated Knockout of the KEAP1 Gene

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Compound of Interest

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Abstract

This document provides a comprehensive protocol for the knockout of the Kelch-like ECH-associated protein 1 (KEAP1) gene using the CRISPR/Cas9 system. KEAP1 is a critical negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response.[1][2][3] Dysregulation of the KEAP1-Nrf2 pathway is implicated in various diseases, including cancer and inflammatory conditions, making it a key target for therapeutic development.[4][5] This protocol details the experimental workflow from sgRNA design and delivery to the validation of gene knockout and subsequent phenotypic analysis. The provided methodologies are intended to guide researchers in efficiently and reliably generating KEAP1 knockout cell lines for in-depth functional studies and drug discovery.

Introduction

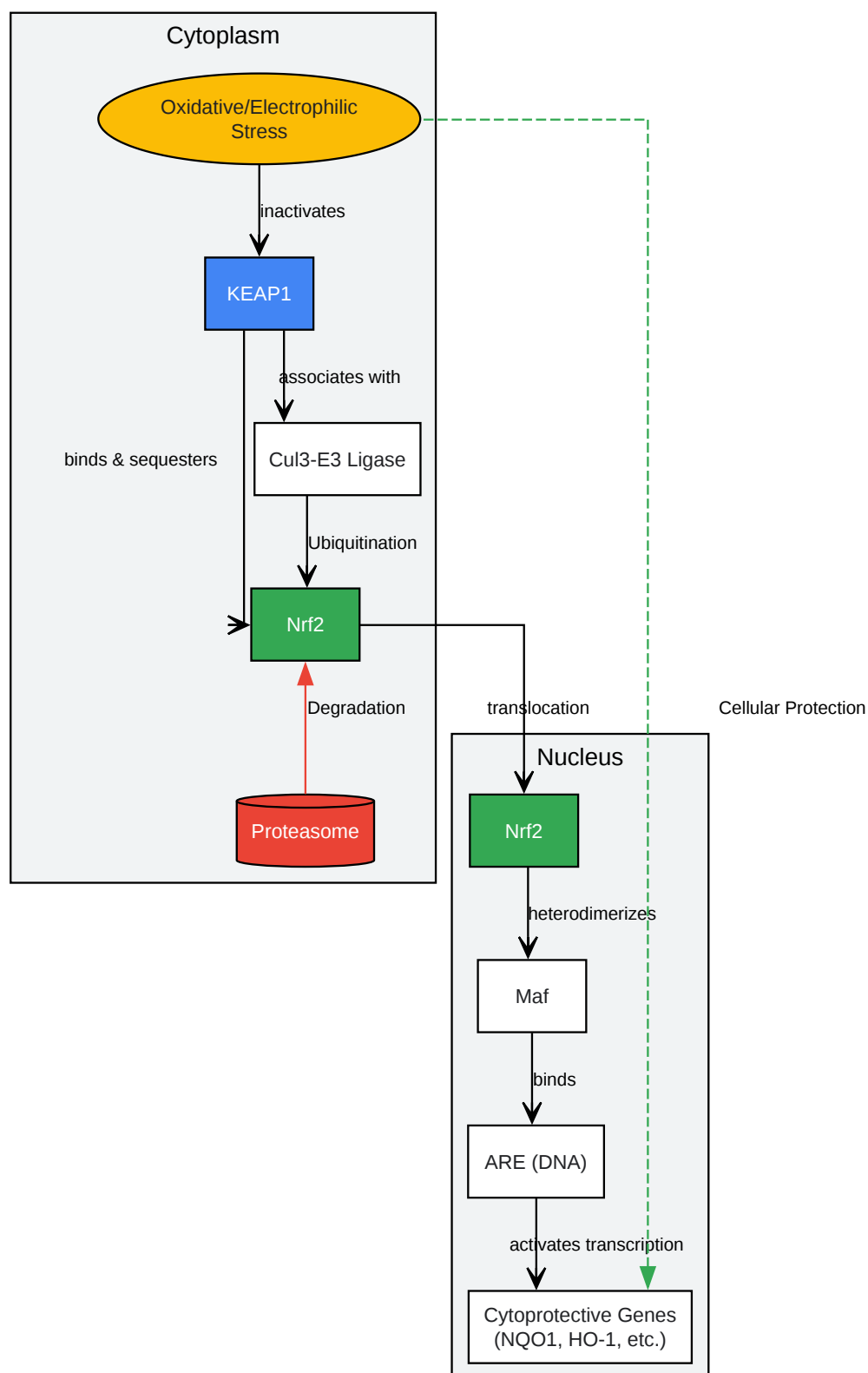
The KEAP1-Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, KEAP1, as a substrate adaptor for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2] This process maintains low intracellular levels of Nrf2. Upon exposure to stressors, reactive cysteine residues in KEAP1 are modified, leading to a conformational change that inhibits Nrf2 ubiquitination.[2] Stabilized Nrf2 then translocates to the nucleus,

where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating a battery of cytoprotective enzymes and proteins.

Genetic inactivation of KEAP1 mimics a state of constitutive Nrf2 activation, providing a powerful tool to study the downstream consequences of this pathway's activation. The CRISPR/Cas9 system offers a precise and efficient method for generating stable KEAP1 knockout cell lines. This application note provides a detailed protocol for researchers to achieve this, enabling the exploration of the role of the KEAP1-Nrf2 axis in disease models and the identification of novel therapeutic strategies.

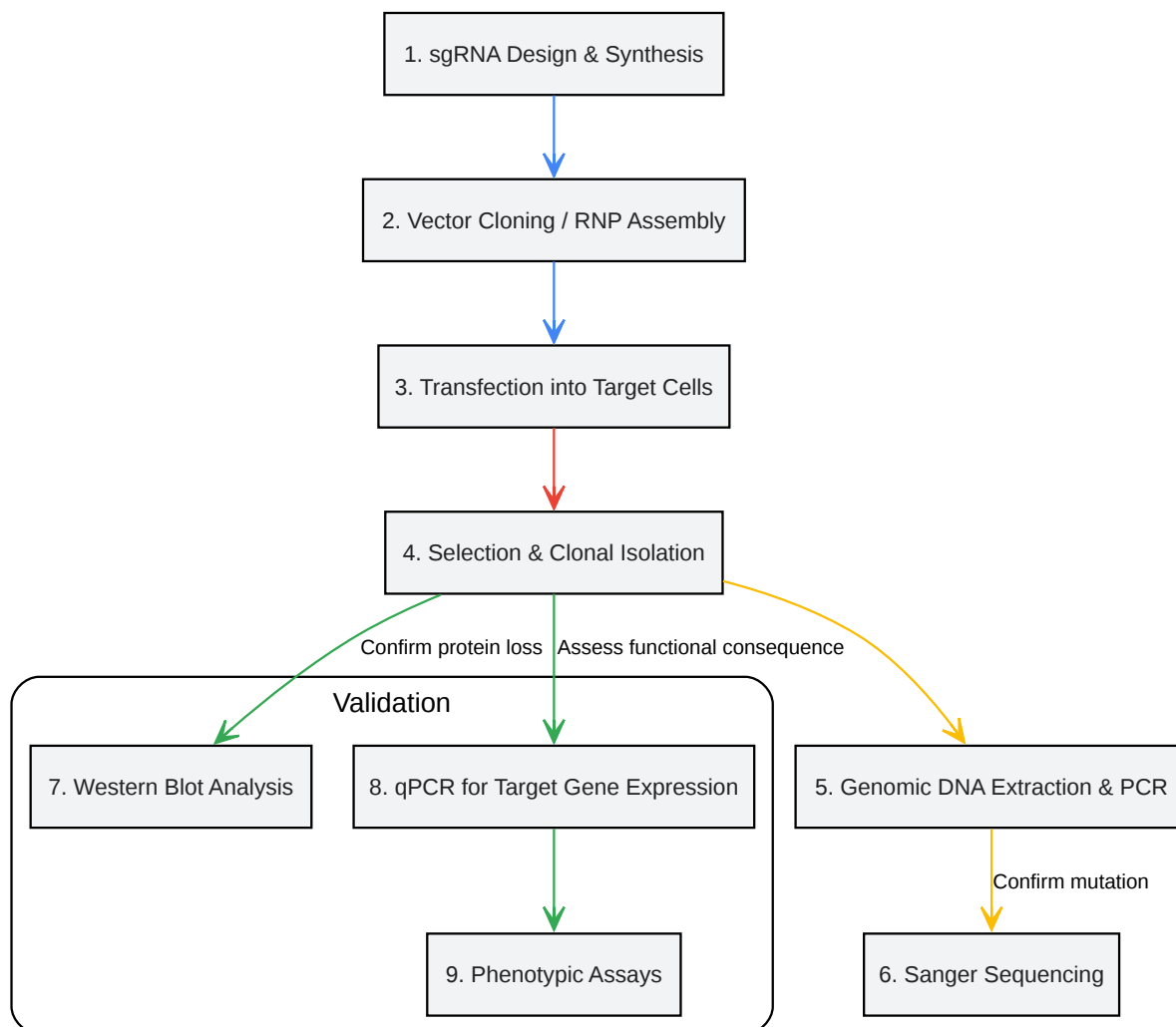
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the KEAP1-Nrf2 signaling pathway and the general experimental workflow for generating and validating KEAP1 knockout cells.



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Caption: The KEAP1-Nrf2 signaling pathway under normal and stress conditions.



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Caption: Experimental workflow for CRISPR/Cas9-mediated KEAP1 knockout.

Quantitative Data Summary

Successful KEAP1 knockout results in the stabilization of Nrf2 and the upregulation of its downstream target genes. The following tables summarize representative quantitative data from KEAP1 knockout experiments.

Table 1: KEAP1 Knockout Efficiency

Method	Cell Line	KEAP1 Knockdown Efficiency (%)	Reference
CRISPR/Cas9 RNP Electroporation	Murine CD4+ T cells	~73% (protein)	[1]
siRNA	MCF10A	~81% (mRNA), ~79% (protein)	[6]
CRISPR/Cas9	Human Hepatocellular Carcinoma	Confirmed absence of expression	[7]

Table 2: Upregulation of Nrf2 Target Genes Post-KEAP1 Knockout

Gene	Fold Change (mRNA)	Cell Type	Reference
NQO1	~74	Murine CD4+ T cells	[1]
HMOX1	~5.5	Murine CD4+ T cells	[1]
GCLC	~2.9	Murine CD4+ T cells	[1]
GCLM	~2.6	Murine CD4+ T cells	[1]

Detailed Experimental Protocols

Protocol 1: sgRNA Design and Plasmid Construction

- sgRNA Design:
 - Identify the target region in the KEAP1 gene. Early exons are often targeted to ensure a frameshift mutation leading to a non-functional protein.
 - Use online sgRNA design tools (e.g., CHOPCHOP, Synthego's design tool) to identify potential 20-base pair sgRNA sequences. These tools predict on-target efficiency and potential off-target effects.
 - Select 2-3 sgRNAs with high predicted on-target scores and low off-target scores for downstream validation.

- Plasmid Construction:
 - Synthesize the selected sgRNA sequences as complementary DNA oligonucleotides.
 - Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
 - Clone the annealed fragment into a Cas9 expression vector that contains a U6 promoter for sgRNA expression (e.g., pSpCas9(BB)-2A-Puro).
 - Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Cell Culture and Transfection

This protocol is optimized for a human lung adenocarcinoma cell line, such as A549.

- Cell Culture:
 - Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Transfection:
 - One day before transfection, seed 2×10^5 cells per well in a 6-well plate to ensure they are 70-80% confluent on the day of transfection.
 - On the day of transfection, transfect the cells with the sgRNA-Cas9 expression plasmid using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
 - Include a negative control (e.g., a plasmid with a non-targeting sgRNA).

Protocol 3: Selection and Clonal Isolation

- Puromycin Selection:
 - 48 hours post-transfection, begin selection by adding puromycin to the culture medium. The optimal concentration should be determined beforehand with a kill curve (typically 1-2

µg/mL for A549 cells).

- Replace the medium with fresh puromycin-containing medium every 2-3 days until all non-transfected cells are eliminated.
- Single-Cell Cloning:
 - Once a stable, resistant population is established, perform single-cell cloning by limiting dilution.
 - Trypsinize the cells and resuspend them in fresh medium.
 - Serially dilute the cell suspension and plate into 96-well plates at a calculated density of 0.5 cells per well.
 - Allow individual cells to grow into colonies over 2-3 weeks.
 - Expand the resulting monoclonal populations for further analysis.

Protocol 4: Validation of KEAP1 Knockout

- Genomic DNA Extraction and PCR:
 - Extract genomic DNA from each clonal population using a commercial kit.
 - Design PCR primers flanking the sgRNA target site in the KEAP1 gene.
 - Perform PCR to amplify the target region.
- Sanger Sequencing:
 - Purify the PCR products and send them for Sanger sequencing.
 - Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. Tools like TIDE (Tracking of Indels by Decomposition) can be used to analyze the sequencing data.
- Western Blot Analysis:

- Prepare whole-cell lysates from the wild-type and potential knockout clones.
- Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
- Incubate the membrane with a primary antibody against KEAP1 (e.g., Cell Signaling Technology #8047) overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Use an antibody against a housekeeping protein (e.g., GAPDH or β -actin) as a loading control. Successful knockout clones will show an absence or significant reduction of the KEAP1 protein band.
- Quantitative PCR (qPCR) for Nrf2 Target Genes:
 - Isolate total RNA from wild-type and knockout clones using a suitable kit.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform qPCR using SYBR Green or TaqMan probes for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC, GCLM) and a housekeeping gene (e.g., GAPDH).
 - Calculate the relative fold change in gene expression in knockout clones compared to wild-type cells using the $\Delta\Delta C_t$ method. A significant upregulation of these genes indicates functional knockout of KEAP1.

Phenotypic Consequences of KEAP1 Knockout

Disruption of KEAP1 and subsequent Nrf2 activation can lead to various phenotypic changes, which are important to assess for functional validation.

- **Increased Resistance to Oxidative Stress:** KEAP1 knockout cells are expected to show increased resistance to oxidative stressors like hydrogen peroxide (H₂O₂) or tert-butyl hydroquinone (tBHQ). This can be assessed using cell viability assays (e.g., MTT or CellTiter-Glo).
- **Altered Cell Proliferation and Tumorigenesis:** In some cancer models, KEAP1 loss has been shown to increase cell proliferation and promote tumor aggressiveness.[4] This can be evaluated through proliferation assays, colony formation assays, and in vivo xenograft models.
- **Metabolic Reprogramming:** Nrf2 activation is linked to metabolic shifts, such as a dependence on glutaminolysis. Metabolic flux analysis and assessment of key metabolic enzymes can reveal these changes.
- **Impact on the Tumor Microenvironment:** KEAP1 mutant cancer cells can alter the tumor immune microenvironment, for instance, by promoting an M2-like macrophage phenotype and suppressing T-cell function.[5] This can be studied using co-culture systems and analysis of immune cell populations in vivo.

Conclusion

This application note provides a detailed framework for the successful generation and validation of KEAP1 knockout cell lines using CRISPR/Cas9 technology. By following these protocols, researchers can create robust cellular models to investigate the multifaceted roles of the KEAP1-Nrf2 pathway in health and disease. These models are invaluable for dissecting molecular mechanisms, identifying downstream effectors, and for the preclinical evaluation of novel therapeutic agents targeting this critical cytoprotective pathway.

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